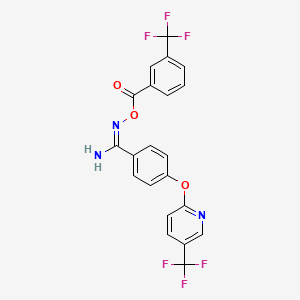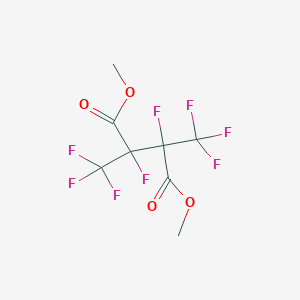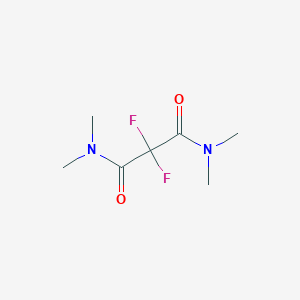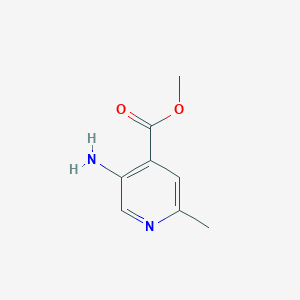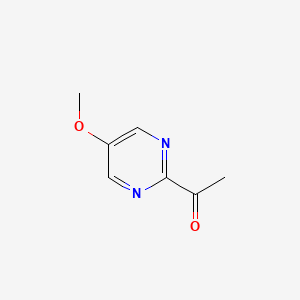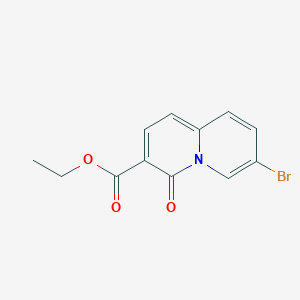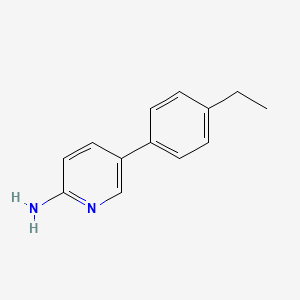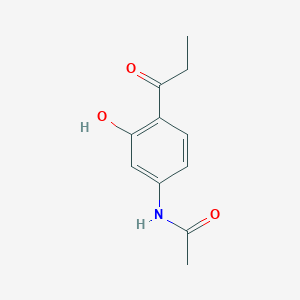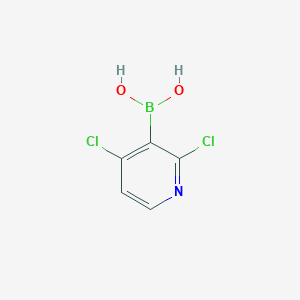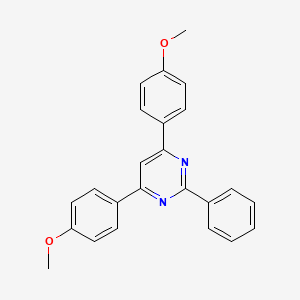
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Overview
Description
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine (2P4M6P) is a heterocyclic compound that has a wide range of applications in scientific research. It is a highly versatile compound that has been used in many different fields including biochemistry, medicine, and drug development. This compound has been studied extensively due to its unique properties, which allow it to be used in a variety of applications.
Scientific Research Applications
Antimicrobial and Antiviral Properties
- Pyrimidine derivatives, including 2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine, have been synthesized and evaluated for their antibacterial and antiviral activities. Certain pyrimidine derivatives have demonstrated significant inhibitory effects against various microorganisms, showing potential as antibacterial agents (Cieplik et al., 2008).
- Novel pyrimidine derivatives have been investigated for their activities against Gram-positive and Gram-negative bacteria, and a pathogenic fungus. The findings indicate that these compounds possess significant activity against these organisms, highlighting their potential as antimicrobial agents (Khan et al., 2015).
Anti-inflammatory and Anti-platelet Effects
- A study focused on 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines as novel anti-platelet agents based on cyclooxygenase inhibition. These compounds showed promising activity in vitro, suggesting their potential use in anti-inflammatory and anti-platelet therapies (Tanaka et al., 1994).
Chemical Synthesis and Material Science
- Pyrimidine derivatives have been synthesized and characterized, with some compounds showing promise in material science applications. For instance, their incorporation into polymers has led to materials with desirable properties like high thermal stability and optical clarity (Wang et al., 2015).
- The synthesis of novel dendrimers containing pyrimidine units has been explored. These dendrimers, utilizing pyrimidine as a building block, are potential candidates for applications where a more rigid structure and greater resistance to conditions are required (Maes et al., 2003).
properties
IUPAC Name |
4,6-bis(4-methoxyphenyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-27-20-12-8-17(9-13-20)22-16-23(18-10-14-21(28-2)15-11-18)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEXZAJAJUDFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





